molecular formula C20H16N4OS3 B2902621 1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223804-30-5

1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2902621
CAS No.: 1223804-30-5
M. Wt: 424.56
InChI Key: BIEQJOFOSXQNOI-UHFFFAOYSA-N
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Description

1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidinone core. Its structure includes two key substituents:

  • A thiophen-2-ylmethyl group at position 4, enhancing π-π interactions with biological targets due to the aromatic thiophene moiety.

This compound belongs to a class of fused bicyclic systems known for diverse pharmacological activities, including anticancer and kinase inhibition . Its synthesis likely involves multi-step reactions, such as cyclocondensation of enaminones with heterocyclic amines or thiols, as observed in analogous triazolo-pyrimidinone syntheses .

Properties

IUPAC Name

12-[(2-methylphenyl)methylsulfanyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS3/c1-13-5-2-3-6-14(13)12-28-20-22-21-19-23(11-15-7-4-9-26-15)18(25)17-16(24(19)20)8-10-27-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEQJOFOSXQNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to explore the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N4OS3C_{20}H_{16}N_{4}OS_{3} with a molecular weight of 424.56 g/mol. The compound features multiple heteroatoms and functional groups that contribute to its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC20H16N4OS3
Molecular Weight424.56 g/mol
Purity≥95%

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For example, derivatives of thieno[2,3-d]pyrimidine have shown significant cytotoxic effects against various cancer cell lines, including breast and cervical cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating thieno[2,3-d]pyrimidine derivatives, one compound exhibited an IC50 value of 27.6 µM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity. The mechanism involved inhibition of key signaling pathways such as EGFR and Akt .

Antimicrobial Activity

Compounds containing thiophene and triazole moieties have been reported to possess antimicrobial properties. The presence of sulfur in the structure enhances their interaction with microbial enzymes.

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidine Derivative ABacterial Inhibition50
Thiazole-based Compound BAntifungal25
Triazole Derivative CAntiviral10

The biological mechanisms underlying the activity of these compounds often involve:

  • Inhibition of Enzyme Activity : Many heterocycles act by inhibiting enzymes crucial for cellular processes in pathogens.
  • Receptor Interaction : Binding to specific receptors can modulate cellular signaling pathways, particularly in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and triazole components can lead to enhanced potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups tend to enhance cytotoxicity.
  • Heterocyclic Variants : Variations in the thiophene ring can alter bioactivity profiles significantly.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-((2-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one. For instance, derivatives of thieno[2,3-d]pyrimidine have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating thieno[2,3-d]pyrimidine derivatives, one compound exhibited an IC50 value of 27.6 µM against the MDA-MB-231 breast cancer cell line. The mechanism involved the inhibition of key signaling pathways such as EGFR and Akt .

Antimicrobial Activity

Compounds containing thiophene and triazole moieties have been reported to possess antimicrobial properties. The presence of sulfur in the structure enhances their interaction with microbial enzymes.

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidine Derivative ABacterial Inhibition50
Thiazole-based Compound BAntifungal25
Triazole Derivative CAntiviral10

The biological mechanisms underlying the activity often involve enzyme inhibition and receptor interactions that modulate cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and triazole components can lead to enhanced potency and selectivity.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups tend to enhance cytotoxicity.
  • Heterocyclic Variants : Variations in the thiophene ring can significantly alter bioactivity profiles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the (2-methylbenzyl)thio group serves as a reactive site for nucleophilic substitution. Key observations include:

Thiol-Disulfide Exchange

  • Reacts with alkyl halides (e.g., methyl iodide) under alkaline conditions to form thioether derivatives.
  • Example: Reaction with iodomethane yields 1-((2-methylbenzyl)methylthio)-4-(thiophen-2-ylmethyl)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one (85% yield, KOH/EtOH, reflux) .

Aryl Substitution

  • Bromine substitution at the benzyl position enhances electrophilicity, enabling coupling with aryl boronic acids via Suzuki-Miyaura reactions .

Cyclization and Ring Formation

The triazolo-pyrimidine core participates in cycloaddition and ring-expansion reactions:

Triazole Ring Modifications

  • Reacts with CS₂ in basic media to form spiro-1,2,4-triazolethiones via dehydrative cyclization (e.g., 70–88% yields using NaOH/EtOH) .
  • Condensation with aldehydes generates Schiff base derivatives, enhancing biological activity .

Electrophilic Aromatic Substitution

The thiophene moiety undergoes regioselective electrophilic substitution:

Nitration and Sulfonation

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring .
  • Sulfonation at the 3-position improves solubility for pharmacological applications .

Oxidation of Thioether

  • Treatment with H₂O₂ oxidizes the thioether group to sulfone, altering electronic properties (e.g., 92% yield, CH₃CN, 60°C) .

Reductive Amination

  • Reacts with primary amines (e.g., benzylamine) under reductive conditions to form secondary amine derivatives .

Comparative Reactivity with Analogues

Reaction Type Target Compound Analogues (e.g., 1-(phenylthio)-4-(thiophen-2-ylmethyl) derivatives)
Nucleophilic Substitution Higher reactivity due to electron-withdrawing triazole-pyrimidine coreModerate reactivity (no bromine substitution)
Cyclization Efficiency 85–90% yield with CS₂/KOH 52–75% yield for simpler triazoles
Oxidation Stability Stable under mild H₂O₂ conditions Prone to over-oxidation

Key Reaction Pathways

  • Synthesis Protocol (Adapted from ):
    • Step 1: Cyclocondensation of thiosemicarbazide with thiophene derivatives.
    • Step 2: Alkylation with 2-methylbenzyl chloride (K₂CO₃/DMF, 80°C).
    • Step 3: Purification via column chromatography (hexane/EtOAc).
  • Mechanistic Insights
    • The triazolo-pyrimidine scaffold stabilizes transition states during nucleophilic attacks .
    • Thiophene’s π-electron density directs electrophilic substitutions to the α-position .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
1-((2-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 2-chlorobenzylthio (1), thiophen-2-ylmethyl (4) 445.0 Higher lipophilicity (Cl vs. CH3)
1-isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Isopropyl (1), 4-methylphenyl (4) N/A Anticancer activity comparable to standards
4-(4-methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one Piperidinylmethyl (1), 4-methylphenyl (4) N/A Enhanced solubility (basic piperidine group)
1-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isopropyl-4-(p-tolyl)-6,7-dihydro-4H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(9H)-one Bromophenyl-oxoethylthio (1), p-tolyl (4) N/A Complex pharmacokinetics (pyrano ring)

Key Observations :

  • Electron-withdrawing vs.
  • Thiophene vs. phenyl substituents : The thiophen-2-ylmethyl group in the target compound offers greater polarizability than phenyl groups, improving interactions with hydrophobic enzyme pockets .
  • Bulkier substituents : Piperidinylmethyl or isopropyl groups (as in ) increase steric hindrance but may enhance solubility through hydrogen bonding.

Comparison with Analogues :

  • The chloro-analogue in likely uses 2-chlorobenzyl mercaptan in the thiolation step.
  • Compounds in employ alkylation with isopropyl or piperidinylmethyl halides.

Physicochemical Properties

  • Molecular Weight : ~440–460 g/mol, similar to the chloro-analogue (445.0 g/mol) .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step heterocyclic chemistry, typically starting with thieno[2,3-d]pyrimidinone cores. Key steps include:

  • Thioether formation : Reacting thiol-containing intermediates (e.g., 2-methylbenzyl thiol) with halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Triazole ring closure : Cyclization using hydrazine derivatives or carbodiimide coupling agents .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while reflux in ethanol or THF improves intermediate stability .

Q. Example Synthesis Protocol

StepReagents/ConditionsYield RangeKey Reference
Thioether coupling2-methylbenzyl thiol, K₂CO₃, DMF, 80°C72–83%
Triazolo ring formationHydrazine hydrate, glacial acetic acid, reflux70–96%
PurificationRecrystallization (ethanol/dioxane) or column chromatography>95% purity

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiophene, triazole, and pyrimidine moieties. For example, aromatic protons in the 2-methylbenzyl group appear at δ 6.8–7.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₄OS₂: 430.09; observed: 430.08) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused triazolo-pyrimidine system .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking : Predict binding affinities to targets like kinases or GPCRs using software (AutoDock Vina). Validate with experimental IC₅₀ values .
  • ADMET profiling : Use tools like SwissADME to assess solubility (LogP <5) and cytochrome P450 interactions, reducing late-stage attrition .

Q. What strategies resolve contradictions between in vitro and in silico bioactivity data?

  • Assay standardization : Control variables like ATP concentration in kinase assays to minimize false negatives .
  • Metabolite screening : Use LC-MS to identify active metabolites that may explain discrepancies between predicted and observed activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Functional group variation : Replace the thiophen-2-ylmethyl group with other aromatic substituents (e.g., 4-chlorophenyl) to assess impact on potency .
  • Bioisosteric replacement : Substitute the triazole ring with tetrazole or imidazole to modulate pharmacokinetics .

Q. Example SAR Table

ModificationBiological Activity (IC₅₀, nM)Key FindingReference
Thiophene → Phenyl120 → 450 (Kinase X)Reduced activity due to loss of π-π stacking
2-methylbenzyl → 4-nitrobenzyl85 → 30 (Kinase Y)Enhanced binding via nitro group polarity

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers, critical for avoiding off-target effects .
  • Flow chemistry : Optimize exothermic reactions (e.g., thioether formation) in continuous flow reactors to improve reproducibility .

Q. How do solvent and catalyst choices impact reaction kinetics for key synthetic steps?

  • Solvent effects : DMF accelerates nucleophilic substitution vs. THF due to higher polarity .
  • Catalyst screening : p-Toluenesulfonic acid improves cyclization yields by 20% compared to H₂SO₄ .

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